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An In-depth Technical Guide to the Spectroscopic Data of 1-(4-Methylphenyl)ethanol

Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 1-(4-
Methylphenyl)ethanol, a significant aromatic alcohol used as a flavoring agent and a

component in the essential oils of some plants.[1][2] A thorough understanding of its spectral

characteristics is paramount for researchers, scientists, and drug development professionals to

ensure structural integrity, purity, and for use as a reference standard in complex chemical

syntheses.

This document moves beyond a simple data repository. It delves into the causality behind the

observed spectral features, offering field-proven insights into the interpretation of Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section is

designed to be a self-validating system, where the data from one technique corroborates the

findings of the others, culminating in an unambiguous structural elucidation.

Molecular Structure and Spectroscopic Overview
1-(4-Methylphenyl)ethanol is a secondary alcohol with the chemical formula C₉H₁₂O.[3] Its

structure consists of a p-substituted toluene ring attached to an ethanol backbone at the first

carbon. This specific arrangement of atoms gives rise to a unique spectroscopic fingerprint.
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NMR Spectroscopy will reveal the proton and carbon environments, confirming the number

and connectivity of all atoms.

IR Spectroscopy will identify the key functional groups, primarily the hydroxyl (-OH) group

and the aromatic ring.

Mass Spectrometry will determine the molecular weight and provide insight into the

molecule's fragmentation pattern, further confirming its structure.

Caption: Molecular structure of 1-(4-Methylphenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the

signals, a complete structural map can be assembled.

Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve approximately 10-20 mg of 1-(4-Methylphenyl)ethanol in
~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical

as its residual peak must not overlap with analyte signals.

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz

(or higher) spectrometer. A higher field strength provides better signal dispersion and

resolution.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key

parameters include a 30-degree pulse angle, an acquisition time of ~3 seconds, and a

relaxation delay of 2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence to ensure all carbon signals appear as singlets. A larger number of scans is

typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data
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The ¹H NMR spectrum provides a precise count of the different types of protons and their

neighboring environments.

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.26 Doublet 2H 7.2
Ar-H (ortho to

CH(OH)CH₃)

7.16 Doublet 2H 7.6
Ar-H (meta to

CH(OH)CH₃)

4.85 Quartet 1H 4.8 -CH(OH)-

2.35 Singlet 3H - Ar-CH₃

1.91 Singlet 1H - -OH

1.48 Doublet 3H 6.4 -CH(OH)CH₃

Source: The Royal Society of Chemistry[4]

Interpretation:

The two doublets at 7.26 and 7.16 ppm, each integrating to 2H, are characteristic of a 1,4-

disubstituted (para) aromatic ring. Their proximity and classic splitting confirm this

substitution pattern.

The quartet at 4.85 ppm is assigned to the methine proton (-CH-) alpha to the hydroxyl

group. It is split into a quartet by the three neighboring methyl protons.

The singlet at 2.35 ppm, integrating to 3H, corresponds to the methyl group attached directly

to the aromatic ring. It is a singlet because it has no adjacent protons.

The broad singlet at 1.91 ppm is characteristic of the hydroxyl (-OH) proton. This peak's

position can vary with concentration and temperature, and it often does not couple with

neighboring protons.
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The doublet at 1.48 ppm, integrating to 3H, is assigned to the terminal methyl group. It is

split into a doublet by the single adjacent methine proton.

¹³C NMR Spectral Data
The ¹³C NMR spectrum identifies all unique carbon environments within the molecule.

Chemical Shift (δ) ppm Assignment

142.9 Ar-C (quaternary, attached to CH(OH)CH₃)

137.2 Ar-C (quaternary, attached to CH₃)

129.2 Ar-CH (meta to CH(OH)CH₃)

125.4 Ar-CH (ortho to CH(OH)CH₃)

70.3 -CH(OH)-

25.1 -CH(OH)CH₃

21.1 Ar-CH₃

Source: The Royal Society of Chemistry[4]

Interpretation:

The signals at 142.9 and 137.2 ppm are in the downfield region typical for aromatic carbons

and are assigned to the two quaternary (non-protonated) carbons of the benzene ring.

The peaks at 129.2 and 125.4 ppm correspond to the protonated aromatic carbons.

The signal at 70.3 ppm is characteristic of a carbon atom bonded to an oxygen atom in an

alcohol (an sp³-hybridized carbon).

The two upfield signals at 25.1 and 21.1 ppm are assigned to the two methyl carbons,

consistent with their aliphatic nature.

Caption: General workflow for NMR spectroscopic analysis.
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Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for the rapid identification of functional groups. The

absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of

chemical bonds.

Experimental Protocol: IR Analysis
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory, is standard. ATR is ideal for liquid samples as

it requires minimal sample preparation.

Background Scan: A background spectrum of the clean ATR crystal is collected to account

for atmospheric and instrumental absorptions.

Sample Scan: A single drop of 1-(4-Methylphenyl)ethanol is placed onto the ATR crystal.

The spectrum is then recorded, typically by co-adding 16 or 32 scans to improve the signal-

to-noise ratio.

Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed for

characteristic absorption bands.

IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

3364 Strong, Broad O-H stretch (Alcohol)

~3000 Medium C-H stretch (Aromatic)

~2900 Medium C-H stretch (Aliphatic)

1514 Strong C=C stretch (Aromatic ring)

1451 Medium C-H bend (Aliphatic)

1089 Strong
C-O stretch (Secondary

alcohol)

817 Strong
C-H bend (Aromatic, para-

disubstituted)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1581246?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Source: The Royal Society of Chemistry[4]

Interpretation:

The most prominent feature is the strong, broad absorption band centered at 3364 cm⁻¹,

which is unequivocally assigned to the O-H stretching vibration of the alcohol functional

group. Its broadness is due to hydrogen bonding.

The peaks just above 3000 cm⁻¹ are typical for C-H stretches of the aromatic ring, while

those just below 3000 cm⁻¹ are from the aliphatic C-H stretches of the methyl and methine

groups.

The band at 1514 cm⁻¹ is a characteristic C=C stretching vibration within the aromatic ring.

The strong absorption at 1089 cm⁻¹ is indicative of the C-O stretching vibration of a

secondary alcohol.

The strong band at 817 cm⁻¹ is highly diagnostic for the out-of-plane C-H bending of a 1,4-

disubstituted (para) benzene ring.

Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the

compound and its fragmentation pattern upon ionization. This data serves as a final

confirmation of the molecular formula and structure.

Experimental Protocol: GC-MS Analysis
Sample Introduction: A dilute solution of 1-(4-Methylphenyl)ethanol in a volatile solvent

(e.g., dichloromethane) is injected into a Gas Chromatograph (GC). The GC separates the

analyte from any impurities before it enters the mass spectrometer.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer. Electron Ionization (EI) at 70 eV is a standard method that generates a

characteristic and reproducible fragmentation pattern.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
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Detection: The separated ions are detected, and a mass spectrum is generated, plotting

relative intensity versus m/z.

MS Spectral Data
The molecular weight of 1-(4-Methylphenyl)ethanol is 136.19 g/mol .[5]

m/z Relative Intensity Proposed Fragment

136 Moderate [M]⁺ (Molecular Ion)

121 High [M - CH₃]⁺

93 Moderate [C₇H₉]⁺

91 Moderate [C₇H₇]⁺ (Tropylium ion)

43 Moderate [C₂H₃O]⁺ or [C₃H₇]⁺

Source: PubChem, Human Metabolome Database[5]

Interpretation:

The peak at m/z 136 corresponds to the molecular ion [M]⁺, confirming the molecular weight

of the compound.

The most abundant fragment is often observed at m/z 121. This corresponds to the loss of a

methyl radical (•CH₃, 15 Da) from the molecular ion, resulting in a stable benzylic cation.

This is a characteristic fragmentation for this type of structure.

The peak at m/z 91 is assigned to the tropylium ion, a common and stable fragment in the

mass spectra of alkylbenzenes, formed via rearrangement.
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Caption: Proposed EI fragmentation pathway for 1-(4-Methylphenyl)ethanol.

Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides an interlocking

and self-consistent confirmation of the structure of 1-(4-Methylphenyl)ethanol. The NMR

spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence

of key hydroxyl and aromatic functional groups with para-substitution, and the mass spectrum

validates the molecular weight and reveals a logical fragmentation pattern. This guide serves

as an authoritative reference for the spectroscopic characterization of this compound,

underscoring the power of multi-technique analysis in modern chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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